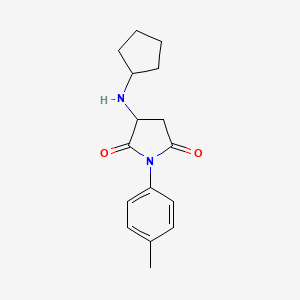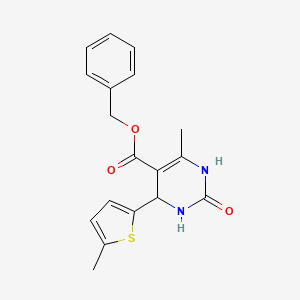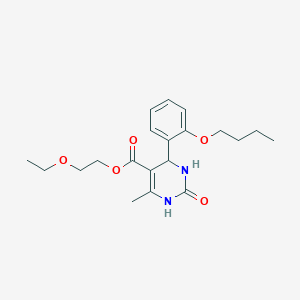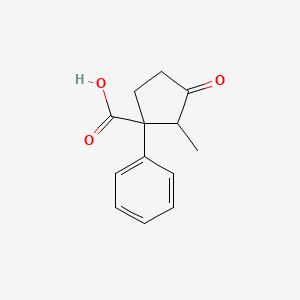
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone, commonly known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising results in the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes. In
作用機序
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone is a potent and selective inhibitor of GSK-3β, which is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. The inhibition of GSK-3β by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The inhibition of GSK-3β by 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been found to have various biochemical and physiological effects. Studies have shown that this compound can regulate glucose metabolism, reduce inflammation, and improve insulin sensitivity. In addition, this compound has been found to enhance neurogenesis, promote neuronal survival, and improve cognitive function.
実験室実験の利点と制限
One of the major advantages of using 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone in lab experiments is its high selectivity and potency towards GSK-3β. This compound has been extensively studied in various in vitro and in vivo models, and its pharmacokinetic properties have been well-characterized.
However, one of the limitations of using this compound in lab experiments is its potential off-target effects. Studies have shown that this compound can inhibit other kinases, including CDK5 and CK1, which may affect the interpretation of the results.
将来の方向性
There are several future directions that can be explored in the research of 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone. One of the potential directions is the development of more potent and selective GSK-3β inhibitors that can overcome the limitations of this compound. Another direction is the exploration of the therapeutic potential of this compound in other diseases, including neurodegenerative diseases and metabolic disorders. In addition, the development of novel drug delivery systems that can improve the pharmacokinetic properties of this compound can also be explored. Finally, the identification of biomarkers that can predict the response to this compound can also be an interesting direction for future research.
合成法
The synthesis of 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone involves the reaction of 2-(4-isopropylphenyl) isoindolin-1-one with imidazole-2-carbaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain the final product in high yield and purity.
科学的研究の応用
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. Studies have shown that GSK-3β, the target enzyme of this compound, plays a crucial role in the pathogenesis of Alzheimer's disease. Inhibition of GSK-3β by 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been found to reduce the accumulation of beta-amyloid plaques and tau protein, which are the hallmarks of Alzheimer's disease.
Another potential application of this compound is in the treatment of cancer. GSK-3β has been found to be overexpressed in various cancer cells, and its inhibition by 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-isopropylphenyl)-1-isoindolinone has been found to inhibit the proliferation and induce apoptosis of cancer cells.
特性
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-propan-2-ylphenyl)isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13(2)14-7-9-15(10-8-14)23-18(24)16-5-3-4-6-17(16)20(23,25)19-21-11-12-22-19/h3-13,25H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKSOVRJPBSUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B5234570.png)
![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)
![ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)

![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)


![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)



![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)